4-(2-Nitro-1,1,2-trimethylbutyl)benzophenone
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Overview
Description
4-(2-Nitro-1,1,2-trimethylbutyl)benzophenone is an organic compound with the molecular formula C20H23NO3 and a molecular weight of 325.411 g/mol It is a benzophenone derivative, characterized by the presence of a nitro group and a trimethylbutyl substituent on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Nitro-1,1,2-trimethylbutyl)benzophenone typically involves the nitration of a suitable benzophenone precursor. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced into the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the safety and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2-Nitro-1,1,2-trimethylbutyl)benzophenone undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Strong nucleophiles such as hydroxide ions or alkoxide ions in polar aprotic solvents.
Major Products Formed
Reduction: 4-(2-Amino-1,1,2-trimethylbutyl)benzophenone.
Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Nitro-1,1,2-trimethylbutyl)benzophenone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-Nitro-1,1,2-trimethylbutyl)benzophenone involves its interaction with molecular targets through its nitro and benzophenone functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The benzophenone moiety can participate in photochemical reactions, absorbing UV light and undergoing photochemical transformations .
Comparison with Similar Compounds
Similar Compounds
4-(2-Nitro-1,1,2-trimethylpropyl)benzophenone: Similar structure but with a different alkyl substituent.
Benzophenone: Lacks the nitro and trimethylbutyl groups, making it less reactive in certain chemical reactions.
Properties
CAS No. |
65253-42-1 |
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Molecular Formula |
C20H23NO3 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
[4-(2,3-dimethyl-3-nitropentan-2-yl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C20H23NO3/c1-5-20(4,21(23)24)19(2,3)17-13-11-16(12-14-17)18(22)15-9-7-6-8-10-15/h6-14H,5H2,1-4H3 |
InChI Key |
QMKCRAPASOFFPS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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